molecular formula C18H19N3OS B1259563 (4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone

(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone

Cat. No. B1259563
M. Wt: 325.4 g/mol
InChI Key: PPOYYNSGAQCUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone is a member of quinolines.

Scientific Research Applications

Application in PET Imaging

(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone derivatives, specifically labeled as [18 F]5, have been synthesized and evaluated in microPET imaging and biodistribution studies, particularly in a rat model of neuroinflammation. Despite its in vitro nanomolar affinity for H4R and its ability to cross the blood-brain barrier, [18 F]5 was not suitable for imaging in vivo receptors by PET due to its non-differential accumulation in the brain (Żak et al., 2021).

Analgesic and Anti-inflammatory Properties

Some derivatives of (4-Methyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates, specifically 2-(4-substituted phenyl-1-piperazinyl)ethyl 2-(7- or 8-substituted 4-quinolinylamino)benzoates, have demonstrated notable analgesic effects, outperforming reference compounds like glafenine and aminopyrine. These derivatives also exhibited mild anti-inflammatory activity, with particular compounds showing significant analgesic activity and good tolerance in pharmacological, toxicological studies, and clinical trials (Manoury et al., 1979).

Antihypertensive Effects

Derivatives of thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitution have been synthesized and evaluated for antihypertensive effects. These compounds demonstrated potent oral antihypertensive properties in spontaneously hypertensive rats, with certain substitutions leading to more potent effects compared to the standards (Russell et al., 1988).

properties

Product Name

(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(6-methylthieno[2,3-b]quinolin-2-yl)methanone

InChI

InChI=1S/C18H19N3OS/c1-12-3-4-15-13(9-12)10-14-11-16(23-17(14)19-15)18(22)21-7-5-20(2)6-8-21/h3-4,9-11H,5-8H2,1-2H3

InChI Key

PPOYYNSGAQCUFH-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)N4CCN(CC4)C

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)N4CCN(CC4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone
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(4-Methyl-1-piperazinyl)-(6-methyl-2-thieno[2,3-b]quinolinyl)methanone

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